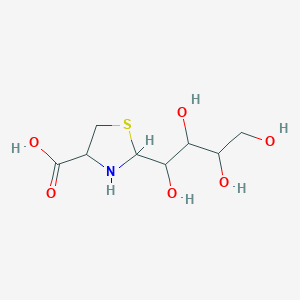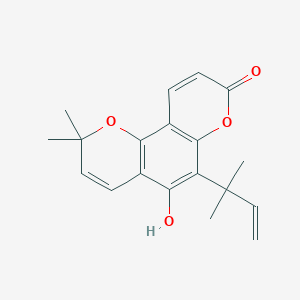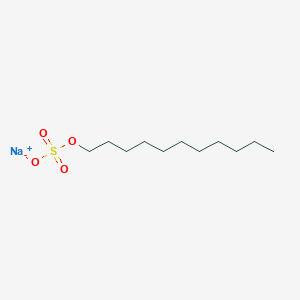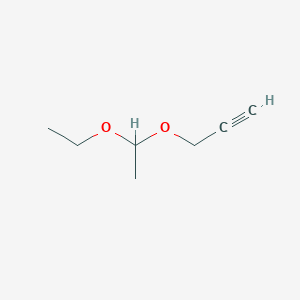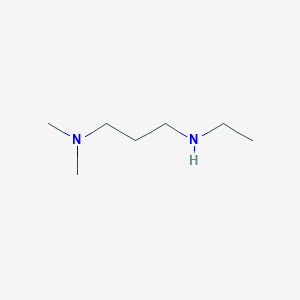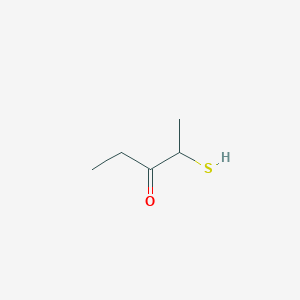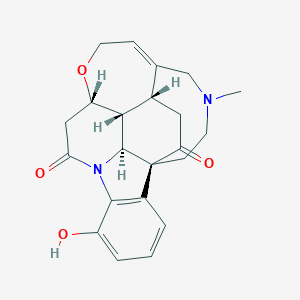
Vomicine
Übersicht
Beschreibung
This compound is part of the indole alkaloid family and is structurally related to other well-known alkaloids such as strychnine and brucine . Vomicine has been studied for its various pharmacological properties, including its potential use in traditional medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vomicine typically involves the extraction from the seeds of Strychnos nux-vomica. The seeds are first dried and then subjected to a series of solvent extractions to isolate the alkaloid fraction. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Vomicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Vomicine serves as a model compound for studying the reactivity and synthesis of indole alkaloids.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound has been investigated for its analgesic, anti-inflammatory, and antitumor properties. .
Wirkmechanismus
Vomicine exerts its effects primarily through interactions with the central nervous system. It acts as a central nervous system stimulant, similar to strychnine, by antagonizing glycine receptors. This antagonism leads to increased neuronal excitability and muscle contractions . The molecular targets of this compound include glycine receptors and possibly other neurotransmitter receptors involved in pain modulation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Strychnine: A well-known alkaloid with potent neurotoxic effects. It shares a similar structure with vomicine but is more toxic.
Uniqueness of this compound: this compound is unique in its balanced pharmacological profile, offering potential therapeutic benefits with relatively lower toxicity compared to strychnine. Its ability to undergo various chemical modifications also makes it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
(1S,10S,22R,23R,24S)-15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3/t13-,16-,19-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYENXGROJCEA-LNKPQSDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=C3C=CC=C6O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154540 | |
| Record name | Vomicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-15-5 | |
| Record name | Vomicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vomicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vomicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOMICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9445MB8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other alkaloids are commonly found alongside Vomicine in Strychnos nux-vomica?
A1: this compound is often found alongside other alkaloids in Strychnos nux-vomica, particularly those belonging to the N-methyl-sec-pseudo series. This includes alkaloids like icajine and novacine. Additionally, alkaloids from the normal series, such as strychnine and brucine, are frequently present. [, , , , , , ]
Q2: How does the distribution of alkaloids, including this compound, vary within the Strychnos nux-vomica plant?
A2: Research suggests a pattern in alkaloid distribution within Strychnos nux-vomica. The root bark and wood tend to be richer in alkaloids of the normal series, like strychnine and brucine. As you move up the plant, the stem bark shows a higher concentration of pseudo and N-methyl-sec-pseudo alkaloids, including this compound. This trend continues into the leaves, where N-methyl-sec-pseudo alkaloids become dominant. Interestingly, the seeds revert back to a predominance of normal series alkaloids. This distribution pattern suggests a potential conversion process of alkaloids as they are transported throughout the plant. [, , , ]
Q3: Besides Strychnos nux-vomica, is this compound found in any other plant species?
A3: Yes, this compound has also been identified in the leaves of Buchanania lanzan (Chironji), a plant belonging to the Anacardiaceae family. [, , ]
Q4: Are there any studies investigating the potential of this compound as an anticancer agent?
A4: Yes, a study explored the ability of this compound to target G-quadruplexes (G4s), which are unique DNA structures often found in telomeres and oncogenes. The research showed that this compound could bind to both telomeric and oncogenic G4s, indicating a potential for anticancer activity. []
Q5: Has this compound been investigated for its potential in treating myasthenia gravis?
A5: Yes, a study explored the use of Semen Strychni, a traditional Chinese medicine containing this compound, for treating myasthenia gravis. The research suggested that this compound might contribute to the therapeutic effect by interacting with targets within the cholinergic synapse, a crucial pathway affected in myasthenia gravis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
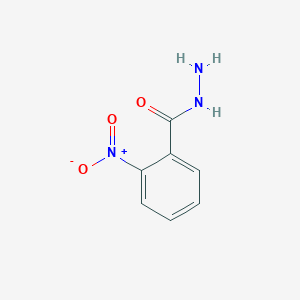
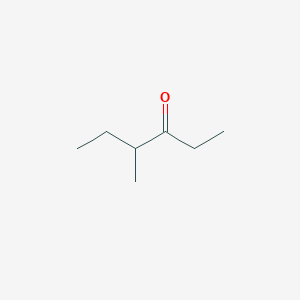

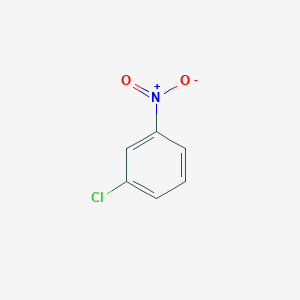

![3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B92003.png)

